molecular formula C12H17BrN2 B1525182 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine CAS No. 1220036-18-9

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine

Cat. No.: B1525182
CAS No.: 1220036-18-9
M. Wt: 269.18 g/mol
InChI Key: TUBTXQSYOBRPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H16BrN3. It is a member of the substituted cathinone family and is known for its unique structure, which includes a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine typically involves the following steps:

    Methylation: The addition of a methyl group to the pyridine ring.

    Piperidinylation: The attachment of a piperidine ring to the pyridine core.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-2-pyridinylamine: Similar structure but lacks the piperidine ring.

    3-Methyl-2-(2-methyl-1-piperidinyl)-pyridine: Similar structure but lacks the bromine atom.

    5-Bromo-2-(2-methyl-1-piperidinyl)-pyridine: Similar structure but lacks the methyl group on the pyridine ring.

Uniqueness

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is unique due to the presence of all three functional groups (bromine, methyl, and piperidine) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 5-position and a 2-methylpiperidine moiety. Its molecular formula is C12H15BrN2C_{12}H_{15}BrN_2, and it has a molecular weight of approximately 269.18 g/mol. The presence of the piperidine ring enhances its interaction with biological targets, which is critical for its pharmacological properties.

This compound interacts with various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects, depending on the specific targets involved. Notably, the compound has been identified as a potential protein kinase inhibitor, which plays a crucial role in regulating cellular processes such as cell cycle control and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, studies have demonstrated that compounds with similar structures can enhance cytotoxicity against tumor cells, suggesting potential applications in cancer therapy.
  • Neurological Effects : The compound may influence neurotransmission pathways due to its ability to interact with neurotransmitter receptors. This suggests potential therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

  • Inhibition of Protein Kinases : In a study focused on protein kinase inhibitors, this compound was evaluated for its binding affinity and inhibitory activity against specific kinases involved in cancer progression. Results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar piperidine derivatives, suggesting that modifications in the piperidine structure could enhance neuroprotective effects against oxidative stress in neuronal cells. This opens avenues for further research into its application for neurodegenerative diseases .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine at 5-position, methylpiperidineProtein kinase inhibition, anticancer activity
5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridineDifferent piperidine substitutionEnhanced binding affinity, potential anticancer applications
5-Bromo-N-Ethyl-4-methyl-pyridin-3-aminesVariation in alkyl groups on nitrogenDiverse biological activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution or coupling to introduce the 2-methylpiperidinyl group. For bromination, sodium monobromoisocyanurate is effective for selective bromination under controlled temperatures (60–80°C) . The 2-methylpiperidine moiety can be introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene . Yield optimization involves monitoring reaction progression via TLC/HPLC and quenching unreacted bromine with sodium thiosulfate. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify regioselectivity of bromine (δ ~8.2 ppm for pyridine H) and methylpiperidine protons (δ ~1.2–2.8 ppm). 1^1H-1^1H COSY confirms spatial proximity of piperidine substituents .
  • Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₂H₁₆BrN₂: 283.04) confirms molecular ion [M+H]⁺.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O) assess purity (>98%) and detect by-products like dehalogenated analogs .

Q. What are the key safety considerations when handling brominated pyridine derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (potential irritant per GHS Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile bromine by-products.
  • First-Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when using different brominating agents (e.g., NBS vs. sodium monobromoisocyanurate)?

  • Methodological Answer : Discrepancies arise from varying bromine reactivity and side reactions. For example, N-bromosuccinimide (NBS) may favor radical pathways, leading to over-bromination, while sodium monobromoisocyanurate provides milder electrophilic bromination. To resolve:

  • Kinetic Studies : Monitor reaction progress via in-situ IR to track bromine consumption.
  • By-Product Analysis : Use LC-MS to identify dimers or dehalogenated products. Adjust stoichiometry (1.1–1.3 eq Br) and solvent polarity (e.g., DCM vs. acetic acid) to suppress side reactions .

Q. In SAR studies, how does the 2-methylpiperidine substituent influence pharmacokinetic properties compared to pyrrolidine analogs?

  • Methodological Answer :

  • Lipophilicity : The 2-methylpiperidine group increases logP (by ~0.5 units vs. pyrrolidine) due to additional methyl branching, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Piperidine’s six-membered ring resists oxidative degradation (CYP3A4) better than pyrrolidine. Test via microsomal assays (t₁/₂ >60 mins vs. <30 mins for pyrrolidine analogs) .
  • Receptor Binding : Docking simulations (AutoDock Vina) show piperidine’s chair conformation improves hydrophobic interactions with enzyme pockets (e.g., kinase targets) .

Q. How can computational methods predict the bioactivity of derivatives against specific enzyme targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, identifying nucleophilic/electrophilic sites for covalent inhibitor design.
  • Molecular Docking : Use Glide (Schrödinger) to screen derivatives against X-ray structures (e.g., PDB: 4ZUD for kinases). Prioritize compounds with ΔG < −8 kcal/mol.
  • MD Simulations : Run 100-ns trajectories (AMBER) to evaluate binding stability and hydrogen-bond occupancy .

Q. What strategies resolve synthetic challenges like unwanted by-products during 2-methylpiperidinyl group introduction?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu systems (e.g., Pd₂(dba)₃ with DavePhos) to suppress β-hydride elimination.
  • Protecting Groups : Temporarily protect the pyridine nitrogen with Boc to prevent coordination with catalysts.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and by-products via controlled heating (120°C) .

Properties

IUPAC Name

5-bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBTXQSYOBRPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223986
Record name 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-18-9
Record name 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-(2-methyl-1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-methyl-2-(2-methylpiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.